molecular formula C15H13NO3 B070782 9-Fluorenylmethyl N-hydroxycarbamate CAS No. 190656-01-0

9-Fluorenylmethyl N-hydroxycarbamate

Cat. No. B070782
M. Wt: 255.27 g/mol
InChI Key: HHNJBGORPSTJDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Fluorenylmethyl N-hydroxycarbamate derivatives is typically achieved through the reaction of fluorenylmethanol with isocyanates or chloroformates, forming a urethane linkage. This process involves the activation of the fluorenylmethyl group, enabling the subsequent introduction of the N-hydroxycarbamate functionality. For instance, 9-Fluorenylmethyl chloroformate (Fmoc-Cl) has been demonstrated as a useful reagent for the synthesis of several commonly used active esters of amino acids, including the formation of urethane-protected amino acid derivatives (Tantry & Babu, 2003).

Molecular Structure Analysis

The molecular structure of 9-Fluorenylmethyl N-hydroxycarbamate derivatives often exhibits a slightly pyramidalized geometry at the nitrogen atom of the carbamate group, indicating some deviation from planarity. This structural feature affects the electronic distribution and reactivity of the molecule. The crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, for example, displays intermolecular hydrogen bonding, which is critical for understanding the compound's physical properties and reactivity (Yamada et al., 2008).

Scientific Research Applications

Peptide Synthesis

  • Application Summary : 9-Fluorenylmethyl N-hydroxycarbamate (Fmoc-NHOH) is used as a reactant in the preparation of N-Fmoc-aminooxy-2-chlorotrityl polystyrene, a solid-phase resin . This resin is used to produce hydroxamic acids and peptidyl hydroxamic acids .
  • Methods of Application : The exact experimental procedures can vary, but generally, Fmoc-NHOH is reacted with 2-chlorotrityl chloride resin to produce the N-Fmoc-aminooxy-2-chlorotrityl polystyrene . This resin can then be used in further reactions to produce the desired hydroxamic acids and peptidyl hydroxamic acids .
  • Results or Outcomes : The outcome of this process is the production of hydroxamic acids and peptidyl hydroxamic acids . These compounds have various applications in biochemistry, including the inhibition of enzymes like histone deacetylases .

Apart from peptide synthesis, 9-Fluorenylmethyl N-hydroxycarbamate (Fmoc-NHOH) can also be used to prepare 9-Fluorenylmethyl nosyloxycarbamate (Fmoc-NHONs) by reacting with nosyl chloride .

Preparation of 9-Fluorenylmethyl Nosyloxycarbamate (Fmoc-NHONs)

  • Application Summary : Fmoc-NHOH can be used to prepare Fmoc-NHONs, a compound that could have various applications in organic synthesis .
  • Methods of Application : The exact experimental procedures can vary, but generally, Fmoc-NHOH is reacted with nosyl chloride to produce Fmoc-NHONs .
  • Results or Outcomes : The outcome of this process is the production of Fmoc-NHONs . The specific applications of this compound would depend on the context of the organic synthesis it is being used in.

Base Amplifier in Photopolymer Systems

  • Application Summary : Fmoc-NHOH can be used as a reactant to prepare base-sensitive compounds referred to as base amplifiers . These base amplifiers display autocatalytic fragmentations to give rise to amines with a basicity strong enough to lead to the decomposition of parent molecules in a non-linear manner .
  • Methods of Application : The exact experimental procedures can vary, but generally, Fmoc-NHOH is used to prepare base-sensitive compounds . These compounds are then used in photopolymer systems where they undergo autocatalytic fragmentations .
  • Results or Outcomes : The outcome of this process is the production of amines with a basicity strong enough to catalyze subsequent chemical reactions . This leads to a non-linear chemical transformation in polymeric matrices .

Safety And Hazards

9-Fluorenylmethyl N-hydroxycarbamate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

9-Fluorenylmethyl N-hydroxycarbamate has been used in research for improving the photosensitivity of base-sensitive materials . It has potential applications in the development of novel photopolymer systems .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15(16-18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,18H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNJBGORPSTJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407926
Record name N-Fmoc-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluorenylmethyl N-hydroxycarbamate

CAS RN

190656-01-0
Record name N-Fmoc-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Fluorenylmethyl N-hydroxycarbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

hydroxylamine hydrochloride (6.0 g, 86 mmol) in CH2Cl2 (250 mL) and water (100 mL) at 0° C. After 10 mins, solid FmocCl (21 g, 81 mmol) is added portionwise with vigorous stirring. After 1 h a white precipitate forms and more CH2Cl2 (100 mL) is added. The solution is allowed to warm to 20° C. and left to stir for 3 d. The white solid that remains is filtered away, re-dissolved in ethyl acetate (300 mL), washed with brine and dried over MgSO4 to yield (9H-fluoren-9-yl)methyl hydroxycarbamate (Mellor, S. L.; McGuire, C.; Chan, W. C.; Tet. Lett., 1997, 38, 3311-3314) as a white solid (15 g, 68%). Furthermore, the mother-liquor is concentrated and purified by column chromatography (silica gel, ethyl acetate/CH2Cl2 1:1 to 1:0) to yield the title compound (by-product) as a white solid (0.55 g, 1%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Fioravanti, A Morreale, L Pellacani, PA Tardella - Synlett, 2004 - thieme-connect.com
A concise and inexpensive route to 2-cyano aziridine-2-carboxylates and 2, 2-dicyano aziridines is reported by reaction of the easily obtainable corresponding α, β-unsaturated nitriles …
Number of citations: 19 www.thieme-connect.com

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